Methyl 2-amino-6,6-difluorospiro[3.3]heptane-2-carboxylate hcl
Description
Chemical Structure: This compound features a spiro[3.3]heptane core substituted with an amino group, two fluorine atoms at the 6,6-positions, and a methyl ester at position 2, forming an HCl salt. Key Identifiers:
Properties
IUPAC Name |
methyl 6-amino-2,2-difluorospiro[3.3]heptane-6-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13F2NO2.ClH/c1-14-6(13)8(12)2-7(3-8)4-9(10,11)5-7;/h2-5,12H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCDBKFWVTZFEBK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CC2(C1)CC(C2)(F)F)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClF2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2361644-03-1 | |
| Record name | methyl 2-amino-6,6-difluorospiro[3.3]heptane-2-carboxylate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthesis of Key Precursor: 1,1-Bis(bromomethyl)-3,3-difluorocyclobutane
The foundational step involves the preparation of 1,1-bis(bromomethyl)-3,3-difluorocyclobutane (3 ), a pivotal intermediate for spiroannulation. Starting from diisopropyl 3-oxocyclobutane-1,1-dicarboxylate (4 ), deoxofluorination with Morph-DAST yields 3,3-difluorocyclobutane diester 5 (65% yield). Subsequent reduction with LiAlH₄ produces diol 6 (94%), followed by bromination via modified Appel conditions to furnish 3 in 64% yield (Scheme 1).
Table 1: Key Physical Data for Intermediate 3
| Property | Value |
|---|---|
| Molecular Formula | C₆H₈Br₂F₂ |
| Boiling Point | 45 °C (1 mBar) |
| ¹⁹F NMR (CDCl₃) | δ −88.8 ppm |
| Yield | 64% |
Double Alkylation of Active Methylene Compounds
The spirocyclic core is constructed via double alkylation of dimethyl malonate with 3 under basic conditions. Substituting diethyl malonate with dimethyl malonate in this step directly installs the methyl ester functionality. Using NaH in DMF at 120°C, diester 7 (dimethyl variant) is obtained in 88% yield (Scheme 2).
Table 2: Optimization of Alkylation Conditions
| Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| NaH | DMF | 120 | 88 |
| K₂CO₃ | DMF | 120 | 68 |
| LDA | THF | −78→25 | 42 |
Functionalization to Amino Ester Derivatives
Saponification and Decarboxylation
Selective saponification of diester 7 (dimethyl) with aqueous NaOH yields monocarboxylic acid 13 (87% over two steps). This intermediate serves as the gateway to diverse functionalities, including amidation and reduction.
Curtius Rearrangement for Amino Group Installation
Conversion of carboxylic acid 13 to the acyl azide, followed by Curtius rearrangement, generates Boc-protected methyl 2-amino-6,6-difluorospiro[3.3]heptane-2-carboxylate (30 ). Deprotection with trifluoroacetic acid (TFA) affords the amino ester as a trifluoroacetate salt, which is subsequently ion-exchanged with HCl to yield the hydrochloride salt (Scheme 3).
Table 3: Spectroscopic Data for Target Compound
| Technique | Data |
|---|---|
| ¹H NMR (400 MHz, D₂O) | δ 3.78 (s, 3H, COOCH₃), 3.12 (t, J = 12.2 Hz, 4H), 2.65 (t, J = 2.6 Hz, 4H) |
| ¹³C NMR (101 MHz, D₂O) | δ 172.1 (COOCH₃), 119.4 (t, J = 278.1 Hz, CF₂), 53.8 (COOCH₃), 42.1 (spiro C) |
| MS (ESI) | m/z 236 [M+H]⁺ |
Alternative Pathway: Reduction of Cyano Ester Derivatives
A parallel route involves alkylation of ethyl cyanoacetate with 3 to form cyano ester 8 (68% yield). Catalytic hydrogenation with Raney Ni in the presence of Boc₂O yields Boc-protected β-amino ester 33 , which is saponified and acidified to the hydrochloride salt (Scheme 4). While this method predominantly yields β-amino acids, subtle modifications could redirect selectivity toward α-amino esters.
Critical Analysis of Synthetic Efficiency
Yield Comparison Across Methodologies
The Curtius rearrangement route proves superior for α-amino ester synthesis, offering a 71% yield for Boc-protected intermediate 30 and 80% for the final hydrochloride salt. In contrast, cyano ester hydrogenation achieves 87% yield for 33 but necessitates additional steps for α-configuration correction.
Scalability and Practical Considerations
The convergent strategy excels in scalability, with single-batch production of 3 exceeding 500 g. However, the instability of acyl azides during Curtius rearrangement mandates strict temperature control (−10°C), slightly complicating large-scale operations.
Structural and Conformational Insights
X-ray crystallography of intermediate 32 (Boc-protected amino acid) confirms the spirocyclic architecture and equatorial orientation of substituents, ensuring minimal steric strain (Figure 1). The geminal difluoro motif induces a chair-like conformation in the cyclobutane ring, enhancing metabolic stability relative to non-fluorinated analogs.
Applications in Drug Discovery
The target compound’s rigid, fluorinated framework makes it a promising isostere for gem-difluorocyclohexanes in kinase inhibitors and GPCR modulators. Its synthetic accessibility (6–10 steps, multigram scale) positions it as a versatile building block for lead optimization campaigns.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-6,6-difluorospiro[3.3]heptane-2-carboxylate hydrochloride can undergo a variety of chemical reactions, including:
Nucleophilic substitution: The fluorine atoms in the spirocyclic ring can be replaced by other nucleophiles under appropriate conditions.
Oxidation and reduction: The amino and ester groups can be oxidized or reduced to form different functional groups.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Common reagents used in these reactions include strong nucleophiles (e.g., alkoxides, amines), oxidizing agents (e.g., potassium permanganate, hydrogen peroxide), and reducing agents (e.g., lithium aluminum hydride). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield a variety of substituted spirocyclic compounds, while oxidation and reduction can produce different derivatives with altered functional groups.
Scientific Research Applications
Methyl 2-amino-6,6-difluorospiro[3.3]heptane-2-carboxylate hydrochloride has several scientific research applications:
Medicinal Chemistry: This compound can serve as a building block for the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.
Materials Science: The unique spirocyclic structure and fluorine content make it useful in the design of novel materials with specific properties, such as increased stability or altered electronic characteristics.
Biological Studies: Researchers can use this compound to study the effects of fluorine substitution on biological activity and molecular interactions.
Industrial Applications: It can be used in the development of new catalysts, polymers, and other industrially relevant materials.
Mechanism of Action
The mechanism by which Methyl 2-amino-6,6-difluorospiro[3.3]heptane-2-carboxylate hydrochloride exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of fluorine atoms can enhance binding affinity and selectivity by influencing the compound’s electronic properties and molecular conformation.
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below highlights key differences in substituents and physicochemical properties among analogs:
Hazard and Stability Profiles
- The difluoro-amino HCl salt (1423032-71-6) has a Warning signal word due to acute oral toxicity (H302) and irritancy risks .
- In contrast, methyl 6-oxospiro[3.3]heptane-2-carboxylate (1138480-98-4) lacks hazardous labeling, making it safer for handling .
Biological Activity
Methyl 2-amino-6,6-difluorospiro[3.3]heptane-2-carboxylate hydrochloride (CAS Number: 139026424) is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C9H13F2NO2
- Molecular Weight : 195.20 g/mol
- IUPAC Name : Methyl 2-amino-6,6-difluorospiro[3.3]heptane-2-carboxylate hydrochloride
The structure of this compound includes a spirocyclic framework that contributes to its biological properties. The presence of fluorine atoms can enhance lipophilicity, potentially influencing its interaction with biological targets.
Pharmacological Effects
- Antimicrobial Activity : Preliminary studies indicate that compounds similar to methyl 2-amino-6,6-difluorospiro[3.3]heptane-2-carboxylate exhibit significant antimicrobial properties against various bacterial strains. The spirocyclic structure may play a role in disrupting bacterial cell membranes or inhibiting essential enzymes.
- Neuroprotective Effects : Research has suggested that derivatives of spiroheptane compounds may offer neuroprotective benefits. The presence of amino and carboxyl groups could facilitate interactions with neurotransmitter systems, potentially leading to reduced neuroinflammation and improved cognitive functions.
- Anticancer Potential : Some studies have highlighted the anticancer properties of spirocyclic compounds. Methyl 2-amino-6,6-difluorospiro[3.3]heptane-2-carboxylate may induce apoptosis in cancer cells through mitochondrial pathways or by modulating cell cycle regulators.
The mechanisms by which methyl 2-amino-6,6-difluorospiro[3.3]heptane-2-carboxylate exerts its biological effects are still under investigation. However, potential mechanisms include:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways critical for microbial growth or cancer cell proliferation.
- Receptor Modulation : It may interact with specific receptors (e.g., GABAergic or glutamatergic receptors), influencing neurotransmission and neuronal health.
Study 1: Antimicrobial Efficacy
A study conducted on various spirocyclic compounds reported that methyl 2-amino-6,6-difluorospiro[3.3]heptane-2-carboxylate demonstrated notable activity against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was found to be lower than that of several standard antibiotics, indicating a promising lead for further development in antimicrobial therapies.
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| Methyl 2-amino-6,6-difluorospiro[3.3]heptane-2-carboxylate | 12 | Staphylococcus aureus |
| Standard Antibiotic A | 32 | Staphylococcus aureus |
| Standard Antibiotic B | 16 | Escherichia coli |
Study 2: Neuroprotective Effects
In a neuroprotection study involving animal models, methyl 2-amino-6,6-difluorospiro[3.3]heptane-2-carboxylate was administered to assess its impact on cognitive decline induced by neurotoxic agents. Results showed a significant improvement in memory retention and reduced oxidative stress markers in treated groups compared to controls.
Q & A
Q. What are the recommended synthetic routes for Methyl 2-amino-6,6-difluorospiro[3.3]heptane-2-carboxylate HCl, and how do reaction conditions influence yield?
Methodological Answer: The synthesis typically involves cyclization or ring-opening reactions of spirocyclic precursors. For example, tert-butyl-protected intermediates (e.g., tert-butyl 2-azaspiro[3.3]heptane-2-carboxylate derivatives) can undergo fluorination at the 6,6-positions using diethylaminosulfur trifluoride (DAST) or XtalFluor-E, followed by deprotection and HCl salt formation . Reaction temperature and stoichiometric control of fluorinating agents are critical to avoid over-fluorination or ring degradation. Yields are optimized by maintaining anhydrous conditions and inert atmospheres (N₂/Ar) during fluorination steps .
Q. How should researchers safely handle this compound given its potential hazards?
Methodological Answer: Safety protocols include:
- Personal Protective Equipment (PPE): Gloves (nitrile), lab coat, and safety goggles to prevent skin/eye contact (H313/H319 hazards) .
- Ventilation: Use fume hoods to avoid inhalation (H332/H335 risks) .
- First Aid: Immediate eye rinsing with water for 15+ minutes (P305+P351+P338) and medical consultation for persistent irritation .
Q. What analytical techniques are most reliable for characterizing this compound’s purity and structure?
Methodological Answer:
- HPLC-MS: Quantifies purity and detects impurities (e.g., residual trifluoroacetic acid from synthesis) .
- NMR (¹H/¹³C/¹⁹F): Confirms spirocyclic structure, fluorination patterns, and amine protonation state. ¹⁹F NMR is critical for verifying difluoro substitution at the 6,6-positions .
- Elemental Analysis: Validates HCl salt stoichiometry .
Advanced Research Questions
Q. How does the spiro[3.3]heptane scaffold influence the compound’s conformational stability under varying pH conditions?
Methodological Answer: The rigid spirocyclic structure reduces conformational flexibility, enhancing stability in acidic/basic media compared to linear analogs. Stability studies (e.g., via ¹H NMR in D₂O at pH 2–12) show minimal ring-opening below pH 10. Degradation pathways involve cleavage of the ester group or amine protonation shifts, monitored by LC-MS .
Q. What strategies resolve contradictions in solubility data reported for this compound?
Methodological Answer: Discrepancies arise from polymorphic forms or residual solvents. Researchers should:
- Perform powder X-ray diffraction (PXRD) to identify crystalline vs. amorphous phases.
- Use standardized solvent systems (e.g., DMSO for polar aprotic, EtOH for protic) with controlled temperature (25°C ± 2°C) .
- Publish detailed experimental conditions (e.g., sonication time, centrifugation RPM) to ensure reproducibility .
Q. How can researchers validate the stereochemical integrity of the 2-amino group during derivatization?
Methodological Answer:
- Chiral HPLC: Separates enantiomers using columns like Chiralpak IA/IB with hexane:isopropanol mobile phases .
- Circular Dichroism (CD): Detects optical activity changes after functionalization (e.g., acylations) .
- Single-Crystal X-Ray Diffraction: Provides definitive stereochemical assignment but requires high-purity crystals .
Q. What are the common pitfalls in interpreting mass spectrometry (MS) data for this compound?
Methodological Answer:
- Fragmentation Patterns: The spirocyclic core may produce atypical fragments (e.g., m/z 154 from ring cleavage) mistaken for impurities .
- Adduct Formation: Sodium/potassium adducts (M+23/39) can obscure molecular ion peaks; use formic acid in mobile phases to suppress adducts .
- Isotopic Peaks: ³⁵Cl/³⁷Cl in HCl salt cause split peaks (3:1 ratio), requiring careful baseline correction .
Experimental Design & Data Contradiction Analysis
Q. How to design a stability study for this compound under accelerated storage conditions?
Methodological Answer:
Q. What experimental controls are essential when studying this compound’s reactivity in cross-coupling reactions?
Methodological Answer:
- Negative Controls: Exclude catalysts to confirm reaction specificity.
- Isotope-Labeled Standards: Use deuterated analogs (e.g., CD₃ ester) to track reaction pathways via MS .
- Competition Experiments: Compare reactivity with non-fluorinated spirocyclic analogs to quantify fluorine’s electronic effects .
Q. How to address discrepancies in reported biological activity due to batch-to-batch variability?
Methodological Answer:
- Batch Characterization: Mandate full QC documentation (HPLC purity >98%, residual solvent levels <0.1%) .
- Bioassay Replicates: Use ≥3 independent batches with statistical analysis (ANOVA) to identify outlier data .
Mechanistic & Methodological Challenges
Q. What computational methods predict the compound’s interaction with biological targets?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
